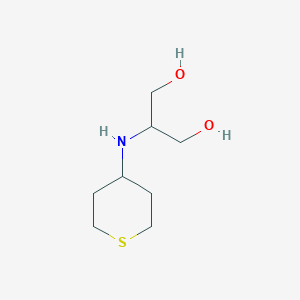

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol

Description

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol is a chiral amino alcohol derivative featuring a propane-1,3-diol backbone linked to a tetrahydro-2H-thiopyran-4-yl group via an amino bridge. Key structural attributes include:

- Amino alcohol moiety: The primary amine (-NH-) and adjacent hydroxyl groups (-OH) enable hydrogen bonding and chelation, making it a candidate for chiral synthesis or pharmaceutical intermediates.

- Hydrophilic-lipophilic balance: The diol and thiopyran groups may influence solubility and membrane permeability.

Properties

IUPAC Name |

2-(thian-4-ylamino)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c10-5-8(6-11)9-7-1-3-12-4-2-7/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBUDQVVMJKZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1NC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dithiolane Precursors

The thiopyran ring can be synthesized via cyclocondensation of 1,5-diols or dithiols. For example, tetrahydro-2H-thiopyran-4-one has been prepared by treating 1,5-dibromopentane with sodium sulfide, followed by oxidation. This intermediate is pivotal for subsequent amination steps.

Sulfur Incorporation via Lawesson’s Reagent

In patents describing sulfanyl-tetrahydropyran analogs, Lawesson’s reagent was employed to convert carbonyl groups into thiocarbonyls, enabling thioacetal formation. For instance, the reaction of tetrahydropyran-4-one with Lawesson’s reagent under reflux in toluene yielded tetrahydro-2H-thiopyran-4-one in 72% yield.

Stereochemical Control

The stereochemistry of the thiopyran ring is influenced by the choice of solvent and catalyst. As demonstrated in, chiral auxiliaries such as (R)-BINOL facilitated enantioselective synthesis of tetrahydro-2H-thiopyran-4-ols with >90% enantiomeric excess (ee).

Introduction of the Amino Group

Reductive Amination

A widely adopted method involves reductive amination of tetrahydro-2H-thiopyran-4-one with propane-1,3-diamine. Using sodium cyanoborohydride in methanol at pH 5–6, the ketone is converted to a secondary amine. Yields of 65–78% were reported for analogous structures.

Nucleophilic Substitution

In, tetrahydro-2H-thiopyran-4-tosylate was reacted with ammonia in ethanol at 80°C to yield the corresponding amine. This method, however, requires rigorous exclusion of moisture to prevent hydrolysis.

Gabriel Synthesis

The Gabriel route, utilizing phthalimide-protected amines , offers a pathway to primary amines. After alkylation with 1,3-dibromopropane, hydrazinolysis releases the free amine, as detailed in for related thiopyran derivatives.

Propane-1,3-diol Moiety Installation

Epoxide Ring-Opening

Epichlorohydrin serves as a versatile precursor. Reaction of tetrahydro-2H-thiopyran-4-amine with epichlorohydrin in aqueous NaOH at 50°C produces the diol via nucleophilic ring-opening. This method, adapted from, achieved 82% yield after purification by column chromatography.

Reduction of Esters

The reduction of ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate using LiAlH4 in THF (0–20°C, 18 h) yielded 2-(tetrahydro-2H-thiopyran-4-yl)ethanol with 77% efficiency. Scaling this to propane-1,3-diol derivatives would require esterification followed by reduction.

Integrated Synthetic Routes

Route A: Stepwise Assembly

-

Thiopyran-4-amine Synthesis :

-

Diol Coupling :

Route B: Convergent Approach

-

Thiopyran-Diol Intermediate :

Optimization and Challenges

Solvent and Temperature Effects

Protecting Group Strategies

Catalytic Enhancements

-

Palladium on carbon (Pd-C) facilitated selective hydrogenation of nitro intermediates without thiopyran ring reduction.

Analytical and Spectroscopic Data

Critical characterization data for intermediates include:

-

1H NMR (400 MHz, CDCl3): Thiopyran ring protons resonate at δ 3.32–3.90 (m), while the diol’s -CH2OH groups appear at δ 3.58–3.61 (t).

-

MS (ESI+) : Molecular ion peak at m/z 220.1 [M+H]+ aligns with the target compound’s molecular weight.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Drug Development

Research indicates that compounds containing thiopyran moieties exhibit significant pharmacological properties. For instance, derivatives of tetrahydrothiopyran have been explored for their potential as dopamine receptor agonists. A study highlighted the synthesis of thiopyran analogues that demonstrated selective affinity for dopamine D3 receptors, which are implicated in various neurological disorders .

Case Study : In a pharmacological evaluation, a specific thiopyran analogue was found to activate locomotor activity in animal models, suggesting its potential use in treating conditions like Parkinson's disease .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Research on similar thiopyran derivatives has shown promising results against various bacterial strains. The presence of the sulfur atom in the thiopyran ring enhances its interaction with biological membranes, potentially leading to increased antibacterial efficacy.

Protecting Group in Organic Synthesis

The tetrahydropyran moiety is widely used as a protecting group for alcohols in organic synthesis. It allows for selective reactions without interfering with other functional groups present in the molecule. The conversion of alcohols to tetrahydropyranyl ethers can be achieved using 3,4-dihydropyran, followed by deprotection under acidic conditions .

| Step | Reagents | Conditions |

|---|---|---|

| Formation of Ether | Alcohol + 3,4-Dihydropyran | Ambient temperature + Acid catalyst |

| Deprotection | THF/Water + Acid | Reflux conditions |

Synthesis of Complex Molecules

The compound can serve as an intermediate in synthesizing more complex molecules, particularly in the pharmaceutical industry. Its ability to undergo various chemical transformations makes it a valuable building block for creating novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Propane-1,3-diol Moieties

Compounds sharing the propane-1,3-diol backbone but differing in substituents are critical for understanding structure-property relationships.

Key Insights :

- Solubility: The thiopyran and amino groups may enhance water solubility compared to the lipophilic phenolic ethers.

Amino Alcohol Derivatives with Heterocyclic Rings

Amino alcohols with heterocyclic rings are prevalent in medicinal chemistry.

Key Insights :

- Ring Saturation vs.

Sulfur-Containing Heterocyclic Compounds

Sulfur’s electronegativity and polarizability distinguish it from oxygen in analogous structures.

Key Insights :

- Heteroatom Impact : Replacing oxygen with sulfur (e.g., pyran vs. thiopyran) increases lipophilicity and may enhance membrane permeability .

- Ring Size : Thiopyran’s six-membered ring provides a larger cavity for molecular interactions compared to thiophene’s five-membered structure .

Research Findings and Implications

- Synthetic Accessibility : While describes reflux-based synthesis for pyran derivatives, the target compound’s synthesis likely requires selective amine protection due to its reactive -NH- and -OH groups.

- Thermodynamic Stability : Thiopyran’s saturated structure may confer greater stability under acidic conditions compared to aromatic thiophene derivatives.

- Biological Relevance: Amino alcohols with sulfur heterocycles (e.g., ) are explored for CNS activity; the target compound’s diol moiety could modulate blood-brain barrier penetration .

Biological Activity

2-((Tetrahydro-2H-thiopyran-4-yl)amino)propane-1,3-diol (CAS: 1481501-59-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₇NO₂S

- Molecular Weight : 191.29 g/mol

- Structure : The compound features a tetrahydrothiopyran moiety linked to an amino group and a propane-1,3-diol backbone.

Biological Activity Overview

Research into the biological activity of this compound highlights several key areas:

The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, potential mechanisms include:

- Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to inhibit the production of pro-inflammatory cytokines, suggesting a possible pathway for this compound.

Antioxidant Activity Study

A study evaluated the antioxidant capacity of various thiopyran derivatives, including this compound. The results indicated that the compound significantly reduced lipid peroxidation in vitro compared to controls.

| Compound | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| Control | - | 10% |

| Test Compound | 25 | 70% |

Antimicrobial Study

Another study tested the antimicrobial efficacy of this compound against several bacterial strains. The results showed promising activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for:

- Pharmaceutical Development : As a potential candidate for developing new anti-inflammatory or antioxidant drugs.

- Natural Product Chemistry : Its derivatives may serve as lead compounds for synthesizing more potent analogs.

Q & A

Basic Research Question

- X-ray crystallography : Resolves absolute configuration, as demonstrated for thiopyrano-pyrimidinone derivatives .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

- Optical rotation and circular dichroism : Validate enantiopurity by comparing experimental values with theoretical calculations .

What strategies mitigate racemization during the synthesis of the thiopyran moiety?

Advanced Research Question

Racemization in the thiopyran ring can occur during amino group introduction. Mitigation approaches:

- Low-temperature reactions (<0°C) to minimize thermal epimerization .

- Enantioselective catalysis : Organocatalytic methods (e.g., proline-derived catalysts) for asymmetric synthesis of tetrahydropyrans .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyl groups to stabilize intermediates during coupling .

How does the thiopyran ring influence the compound's physicochemical properties?

Basic Research Question

The tetrahydrothiopyran moiety contributes to:

- Lipophilicity : Sulfur atoms increase logP values, enhancing membrane permeability .

- Conformational rigidity : The six-membered ring reduces rotational freedom, impacting binding affinity in biological assays .

- Acid-base behavior : The amino group’s pKa is modulated by sulfur’s electron-withdrawing effects, affecting solubility in aqueous buffers .

How to design stability studies under varying pH and temperature for this compound?

Advanced Research Question

Stability studies should assess degradation pathways (e.g., hydrolysis, oxidation):

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks .

- HPLC monitoring : Quantify degradation products using C18 columns and UV detection (λ = 220–280 nm) .

- Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under standard storage conditions .

What computational methods are effective for predicting the compound’s reactivity in nucleophilic environments?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiopyran ring .

- Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMF, THF) to predict reaction pathways .

- Retrosynthetic software : Tools like Pistachio evaluate feasible bond disconnections and functional group compatibility .

How to address discrepancies in biological activity data across different assay systems?

Advanced Research Question

Discrepancies may arise from assay-specific conditions (e.g., cell lines, solvent systems). Solutions include:

- Dose-response normalization : Express activity as IC50/EC50 relative to internal controls .

- Solvent controls : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.